molecular formula C11H24N2O2 B1438037 tert-butyl N-[2-(butylamino)ethyl]carbamate CAS No. 1003707-56-9

tert-butyl N-[2-(butylamino)ethyl]carbamate

Cat. No.: B1438037
CAS No.: 1003707-56-9
M. Wt: 216.32 g/mol
InChI Key: BVDAGCKOGBYXIB-UHFFFAOYSA-N
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Description

Historical Context and Development of Carbamate Chemistry

The historical development of carbamate chemistry traces its origins to observations made by European missionaries in West Africa during the 19th century, where local tribes utilized extracts from Calabar beans containing physostigmine, the first naturally occurring carbamate to be scientifically characterized. The biological activity of carbamates was first documented through these ethnobotanical observations, leading to the importation of Calabar beans to Great Britain in 1840 and the subsequent isolation of physostigmine by Jobst and Hesse in 1864. This marked the beginning of systematic carbamate research, with physostigmine initially being employed medicinally to treat glaucoma in 1877. The scientific understanding of carbamate chemistry expanded significantly during the 1930s with the synthesis of aliphatic esters of carbamic acid, which led to the development and introduction of carbamate pesticides, initially marketed as fungicides. This period established the foundation for modern carbamate chemistry, with the recognition that these compounds possessed unique chemical properties that made them valuable for both biological and synthetic applications.

The evolution of carbamate chemistry continued through the mid-20th century with significant advances in synthetic methodology and mechanistic understanding. The development of protecting group chemistry in organic synthesis created new opportunities for carbamate utilization, particularly with the introduction of the tert-butoxycarbonyl group as a reliable amine protecting strategy. This advancement was crucial because it provided chemists with a robust method for temporarily masking amine functionality during complex synthetic sequences, while allowing for facile deprotection under mild acidic conditions. The recognition that carbamates could serve as structural analogues of amide bonds further expanded their utility in medicinal chemistry, as researchers began to appreciate their superior pharmacokinetic properties compared to traditional amide-based compounds. Throughout this historical development, the carbamate functional group has emerged as an indispensable tool in synthetic organic chemistry, with applications ranging from protecting group chemistry to drug design and materials science.

Significance of tert-butyl N-[2-(butylamino)ethyl]carbamate in Organic Chemistry

This compound represents a sophisticated example of modern carbamate design, incorporating structural features that maximize its utility in synthetic organic chemistry. The compound's significance stems from its dual functionality, combining the well-established tert-butoxycarbonyl protecting group with a butylamino-ethyl substituent that provides additional synthetic handles for further chemical manipulation. This structural arrangement allows the compound to serve multiple roles in synthetic sequences, functioning simultaneously as a protected amine derivative and as a platform for additional functionalization reactions. The presence of the butylamino group introduces nucleophilic reactivity that can be exploited in various coupling reactions, while the tert-butoxycarbonyl group ensures that the primary amine functionality remains protected throughout synthetic manipulations. This combination of features makes the compound particularly valuable in the synthesis of complex nitrogen-containing molecules, where selective protection and deprotection strategies are essential for achieving desired synthetic outcomes.

The synthetic versatility of this compound is further enhanced by its compatibility with a wide range of reaction conditions and its ability to undergo various chemical transformations without compromising the integrity of the protecting group. The compound can participate in nucleophilic substitution reactions, condensation reactions, and various coupling processes, making it a valuable intermediate in the preparation of more complex molecular architectures. Additionally, the specific chain length and substitution pattern of the butylamino-ethyl moiety provide optimal spacing for intramolecular interactions and conformational control, which can be crucial in the design of bioactive molecules or sophisticated synthetic targets. The compound's molecular weight of 216.32 g/mol and its well-defined chemical properties make it an attractive building block for medicinal chemistry applications, where precise control over molecular architecture is essential for achieving desired biological activity.

Carbamate Functional Group: Structural Features and Chemical Properties

The carbamate functional group, characterized by the general structure >N−C(=O)−O−, represents a unique combination of amide and ester functionality that imparts distinctive chemical properties to compounds containing this moiety. In the case of this compound, the carbamate group consists of a carbonyl carbon bonded to both an alkoxyl oxygen and an amino nitrogen, creating a resonance-stabilized system that exhibits intermediate reactivity between amides and esters. The resonance stabilization in carbamates arises from electron delocalization between the nitrogen lone pair and the carbonyl carbon, resulting in a partial double bond character for the carbon-nitrogen bond and contributing to the overall stability of the functional group. This resonance effect is approximately 15-20% weaker than in analogous amides due to the presence of the additional oxygen atom, which provides competing electron-withdrawing effects that modulate the overall electronic distribution within the molecule.

The conformational properties of carbamates are particularly important for understanding their chemical behavior and synthetic utility. Due to the partial double bond character of the carbon-nitrogen bond, carbamates can exist as cis and trans conformational isomers, with the energy difference between these forms typically ranging from 1-1.5 kcal/mol. This relatively small energy difference means that both conformations can be populated under normal conditions, and the ratio between them can be influenced by factors such as solvent polarity, temperature, and the presence of coordinating species. In this compound, the steric bulk of the tert-butyl group tends to favor conformations that minimize unfavorable interactions, while the flexibility of the ethyl linker allows for additional conformational adjustments that can optimize intramolecular or intermolecular interactions. The semi-polar nature of the carbamate group enables both hydrogen bond donation and acceptance, with the carbonyl oxygen serving as a strong hydrogen bond acceptor and the nitrogen providing weaker hydrogen bond donor capability.

Structural Feature Chemical Property Influence on Reactivity
Carbonyl Carbon Electrophilic character Susceptible to nucleophilic attack
Nitrogen Atom Resonance stabilization Reduced basicity compared to amines
Alkoxyl Oxygen Electron withdrawal Increases carbonyl electrophilicity
Carbon-Nitrogen Bond Partial double bond character Conformational constraints
Overall Dipole Semi-polar characteristics Hydrogen bonding capability

Overview of Protecting Group Chemistry and BOC-Protection Strategies

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amine protection strategies in synthetic organic chemistry, offering a combination of stability under basic and neutral conditions with facile removal under mildly acidic conditions. The protection reaction typically involves the treatment of primary or secondary amines with di-tert-butyl dicarbonate in the presence of a base such as triethylamine, proceeding through a nucleophilic acyl substitution mechanism that results in the formation of the desired carbamate while releasing carbon dioxide and tert-butanol as byproducts. This reaction is highly efficient and can be carried out under mild conditions, making it compatible with a wide range of sensitive functional groups that might be present in complex synthetic intermediates. The mechanism involves initial nucleophilic attack by the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate, followed by collapse of the tetrahedral intermediate and elimination of the tert-butyl carbonate leaving group, which spontaneously decomposes to release carbon dioxide and tert-butoxide.

The deprotection of tert-butoxycarbonyl groups is typically accomplished using strong organic acids such as trifluoroacetic acid in dichloromethane, proceeding through a mechanism that involves initial protonation of the carbonyl oxygen followed by formation of a stabilized tert-butyl carbocation and loss of carbamic acid. The carbamic acid intermediate is inherently unstable and undergoes spontaneous decarboxylation to yield the free amine, making the overall deprotection process irreversible under the reaction conditions. This deprotection strategy is particularly valuable because it can be carried out under conditions that are compatible with most other protecting groups commonly used in synthetic chemistry, allowing for selective removal of the tert-butoxycarbonyl group without affecting other functional groups that might be present in the molecule. The versatility of tert-butoxycarbonyl protection has made it an indispensable tool in the synthesis of complex molecules, particularly in the preparation of peptides, pharmaceuticals, and other nitrogen-containing compounds where selective amine protection is essential.

Protection Conditions Reagents Typical Yields Reaction Time
Standard Protocol di-tert-butyl dicarbonate, triethylamine, tetrahydrofuran 85-95% 2-4 hours
Solvent-Free Conditions di-tert-butyl dicarbonate, no solvent 80-90% 1-2 hours
Selective Primary Amine tert-butyl phenyl carbonate, dichloromethane 70-85% 4-6 hours
Deprotection Conditions Reagents Typical Yields Reaction Time
Standard Protocol Trifluoroacetic acid, dichloromethane 90-98% 1-3 hours
Mild Conditions p-Toluenesulfonic acid, dichloromethane 85-95% 2-4 hours
Selective Secondary Zinc bromide, dichloromethane 75-90% 3-5 hours

Properties

IUPAC Name

tert-butyl N-[2-(butylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDAGCKOGBYXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662945
Record name tert-Butyl [2-(butylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003707-56-9
Record name tert-Butyl [2-(butylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a two-step process:

  • Step 1: Boc-protection of 2-aminoethylamine (ethylenediamine) or a suitable aminoethyl carbamate precursor
    This step protects the primary amine as the tert-butyl carbamate, forming tert-butyl 2-aminoethylcarbamate.

  • Step 2: Introduction of the butylamino substituent via reductive amination or nucleophilic substitution
    The protected aminoethyl carbamate is reacted with butanal or butylamine derivatives under reductive amination conditions or alkylation to install the butylamino group on the ethyl side chain.

Detailed Preparation Method Based on Analogous Compounds

A representative preparation method can be adapted from the synthesis of tert-butyl 2-(benzylamino)ethylcarbamate, which is structurally similar but with a benzylamino substituent instead of butylamino. This method involves:

Parameter Details
Starting material tert-butyl 2-aminoethylcarbamate
Solvent Methanol
Reagents Butanal (for butyl substituent), sodium borohydride (NaBH4) for reduction
Additives Molecular sieve 3 Å to remove water
Temperature Stage 1: Ambient temperature (~20°C)
Stage 2: Cooling to -10 to 0°C for NaBH4 addition
Reaction time Overnight stirring at ambient temperature; 16 h post NaBH4 addition
Workup Evaporation of solvent, extraction with ethyl acetate and water, acid/base washes
Yield Approximately 90% (based on analogous benzylamino derivative synthesis)
Purification Drying over MgSO4, filtration, evaporation under reduced pressure

Comparative Data Table for Preparation Parameters

Aspect tert-butyl 2-(benzylamino)ethylcarbamate (Analog) Expected for tert-butyl N-[2-(butylamino)ethyl]carbamate
Starting amine tert-butyl 2-aminoethylcarbamate tert-butyl 2-aminoethylcarbamate
Aldehyde used Benzaldehyde Butanal
Reducing agent Sodium borohydride (NaBH4) Sodium borohydride (NaBH4)
Solvent Methanol Methanol
Temperature 20 °C for imine formation; -10 to 0 °C for reduction Same
Reaction time Overnight + 16 h post-reduction Similar
Yield ~92% Expected ~90% (based on analogy)
Purification Extraction, drying over MgSO4, evaporation Same

Alternative Reductive Amination Conditions

Other reductive agents such as sodium triacetoxyborohydride (NaHB(OAc)3) in dichloroethane with triethylamine have been reported for similar carbamate derivatives, though with lower yields (~23%) compared to NaBH4 in methanol. This method involves:

  • Stirring tert-butyl 2-aminoethylcarbamate with butanal and MgSO4 in 1,2-dichloroethane.
  • Addition of sodium triacetoxyborohydride and triethylamine at room temperature.
  • Stirring for 16 hours followed by aqueous workup and chromatographic purification.

This alternative may be considered where milder conditions or different solvent systems are required.

Notes on Reaction Monitoring and Characterization

  • Monitoring: TLC (e.g., DCM/MeOH 9:1) and LC-MS are used to monitor reaction progress and confirm product formation.
  • Characterization: The product typically shows a molecular ion peak [M+H]+ consistent with the expected molecular weight (for the benzyl analog, m/z 251.2; the butyl analog would have a slightly different mass). NMR spectroscopy confirms the substitution pattern and Boc protection.

Summary of Key Research Findings

  • Reductive amination using sodium borohydride in methanol with molecular sieves provides high yields (~90%) of tert-butyl carbamate derivatives with alkylamino substituents on the ethyl side chain.
  • The reaction is best performed by first forming the imine at ambient temperature, then cooling for controlled reduction to avoid side reactions.
  • Workup involves sequential acid-base extractions to isolate the amine product free of impurities.
  • Alternative reductive agents and solvents are available but may reduce yield or complicate purification.

This comprehensive synthesis approach, adapted from structurally related tert-butyl 2-(benzylamino)ethylcarbamate methods, offers a robust and high-yielding route to this compound suitable for research and pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[2-(butylamino)ethyl]carbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Butylamine and tert-butyl alcohol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl N-[2-(butylamino)ethyl]carbamate span several domains:

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as a lead compound in drug discovery due to its structural features that may confer biological activity. Its derivatives have shown promise in targeting specific enzymes or receptors involved in disease pathways.
  • Antimicrobial Activity : Recent studies have indicated that similar carbamate derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, compounds containing oxadiazole moieties have demonstrated effectiveness against E. coli and Staphylococcus aureus.
CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli20
Similar derivativeS. aureus15
Cinnamylthio-substituted compoundP. aeruginosa18

Biochemical Studies

  • Enzyme Inhibition : Research has explored the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cellular Studies : Investigations into its effects on cell viability and proliferation have been conducted, revealing potential applications in cancer research.

Material Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with unique properties. Its functional groups allow for further modification, leading to materials with tailored characteristics for specific applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound and its derivatives against common pathogens. The results indicated that modifications to the butyl chain significantly influenced activity levels, suggesting structure-activity relationships that could guide future synthetic efforts.

Case Study 2: Drug Development

Research focused on the synthesis of derivatives of this compound aimed at enhancing bioavailability and reducing toxicity. These derivatives were tested in vitro for their ability to inhibit cancer cell lines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(butylamino)ethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted reactions. This stability is due to the resonance structure of the carbamate group, which delocalizes the electron density and reduces the reactivity of the amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the ethylamine backbone significantly influences reactivity, solubility, and biological activity. Key comparisons include:

tert-Butyl N-[2-(4-Chlorophenyl)ethyl]carbamate (CAS: 167886-56-8)
  • Substituent : 4-Chlorophenethyl group.
  • Molecular Weight : 255.74 g/mol .
  • Key Differences: The aromatic chlorophenyl group enhances lipophilicity compared to the aliphatic butylaminoethyl chain, favoring membrane permeability in drug design . Reduced nucleophilicity due to electron-withdrawing Cl, making it less reactive in alkylation reactions compared to the primary amine in the original compound .
tert-Butyl N-Ethyl-N-[2-(ethylamino)ethyl]carbamate (CAS: 122734-34-3)
  • Substituent : Branched ethyl groups.
  • Molecular Weight : 216.32 g/mol .
  • Key Differences :
    • Steric hindrance from the ethyl groups limits accessibility in nucleophilic substitution reactions, contrasting with the unhindered primary amine in the original compound .
    • Higher volatility due to shorter alkyl chains, affecting its suitability for high-temperature reactions .
tert-Butyl N-[2-(4-Formyl-1,3-oxazol-5-yl)ethyl]carbamate
  • Substituent : 4-Formyl-oxazole ring.
  • Key Differences: The oxazole ring introduces aromaticity and a reactive formyl group, enabling participation in condensation reactions (e.g., Schiff base formation) . Enhanced polarity compared to the hydrophobic butylaminoethyl group, improving solubility in polar solvents .
tert-Butyl N-[2-Amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate (CAS: 874124-69-3)
  • Substituent : 3,4,5-Trimethoxyphenyl group.
  • Key Differences :
    • The electron-rich aromatic system facilitates π-π stacking interactions, making it valuable in kinase inhibitor design .
    • Methoxy groups increase steric bulk and metabolic stability compared to the simpler butyl chain .

Biological Activity

Tert-butyl N-[2-(butylamino)ethyl]carbamate, a carbamate derivative, is noted for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves examining its chemical properties, mechanisms of action, and effects on various biological systems.

  • Molecular Formula : C₁₃H₃₁N₂O₂
  • Molecular Weight : 241.42 g/mol
  • CAS Number : 1003707-56-9

This compound features a tert-butyl group attached to a carbamate structure, which is known to influence its solubility and permeability across biological membranes.

This compound is hypothesized to act primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to various physiological responses.

1. Neuropharmacological Effects

Research indicates that carbamate derivatives can modulate neurotransmitter systems. In vitro studies have shown that compounds similar to this compound exhibit significant affinity for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in mood regulation and motor control .

2. Antimicrobial Activity

Some studies suggest that carbamate compounds possess antimicrobial properties. The structural similarity of this compound to known antimicrobial agents indicates potential efficacy against various bacterial strains. However, specific data on this compound's antimicrobial activity remains limited.

3. Toxicological Studies

Carbamates are generally associated with acute toxicity due to their mechanism of AChE inhibition. Toxicological evaluations reveal that exposure can lead to symptoms such as nausea, dizziness, and respiratory distress in severe cases . Long-term exposure studies are necessary to fully understand chronic effects.

Case Studies

A review of literature reveals several case studies exploring the pharmacological potential of similar carbamate compounds:

  • Study on D3 Receptor Antagonists : A study highlighted the synthesis of selective D3 receptor antagonists using a similar scaffold, demonstrating the importance of the amine moiety in enhancing binding affinity . While this study does not directly test this compound, it underscores the relevance of structural features in biological activity.
  • Acute Toxicity Assessment : An epidemiological study on carbamate pesticides indicated significant acute toxicity risks, establishing a framework for understanding the safety profile of related compounds like this compound .

Data Table: Biological Activity Overview

Activity TypeObservationsReference
NeuropharmacologicalModulates dopamine receptors; potential antidepressant effects
AntimicrobialStructural similarity to known antimicrobials; limited data available
ToxicityAcute toxicity observed; symptoms include nausea and dizziness

Q & A

Q. What are common synthetic routes for synthesizing tert-butyl N-[2-(butylamino)ethyl]carbamate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions involving tert-butyl carbamate-protected amines. For example, a two-step procedure can be adapted:

Step 1 : React tert-butyl N-(2-aminoethyl)carbamate with a nitro-substituted aryl halide (e.g., 4-chloro-1-fluoro-2-nitrobenzene) in the presence of a base. This forms an intermediate aniline derivative .

Step 2 : Reduce the nitro group and cyclize under catalytic hydrogenation or reductive conditions to form the carbamate backbone.
Optimization Tips :

  • Use coupling agents like EDCI/HOBt to enhance reaction efficiency.
  • Adjust solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to improve yield.
  • Monitor reaction progress via TLC or LCMS to identify incomplete coupling or side products .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:

  • LCMS : Confirm molecular weight ([M+H]+ or [M-Boc+H]+ ions) to verify successful Boc-deprotection or intermediate formation .
  • NMR Spectroscopy :
    • 1H-NMR : Look for characteristic peaks:
  • tert-butyl group: δ 1.2–1.3 ppm (9H, singlet).
  • Ethylenediamine backbone: δ 3.1–3.8 ppm (methylene protons adjacent to carbamate and amine groups).
    • 13C-NMR : Confirm carbamate carbonyl (δ ~155 ppm) and tert-butyl quaternary carbon (δ ~78 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Yield discrepancies often arise from variations in:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may influence stereoselectivity and byproduct formation.
  • Reagent purity : Trace moisture in solvents or reagents can hydrolyze the Boc group prematurely.
  • Reaction time/temperature : Extended heating may degrade sensitive intermediates.
    Resolution Strategy :
  • Use Design of Experiments (DOE) to systematically test variables (e.g., solvent, temperature, catalyst loading).
  • Validate reproducibility by replicating conditions from independent studies (e.g., compare EDCI/HOBt vs. DCC/DMAP systems) .

Q. What crystallographic methods are used to analyze hydrogen-bonding interactions in tert-butyl carbamate derivatives?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths and angles. For example, studies on analogous compounds reveal intermolecular N-H···O=C hydrogen bonds between carbamate groups and adjacent molecules .
  • Software Refinement : Use SHELX (e.g., SHELXL) for structure refinement. Key steps:
    • Index and integrate diffraction data.
    • Solve phases via direct methods (SHELXS) or experimental phasing (SHELXD).
    • Refine thermal parameters and validate with R-factors (<5% for high-resolution data) .
  • Hydrogen Bond Analysis : Software like Mercury (CCDC) visualizes packing diagrams and quantifies interaction distances (e.g., 2.8–3.2 Å for N-H···O bonds) .

Q. How should researchers handle Boc-deprotection under varying acidic conditions?

Methodological Answer: Boc removal is critical for functionalizing the ethylenediamine backbone:

  • Standard Protocol : Treat with 4M HCl in ethyl acetate (1–2 h, room temperature). Monitor deprotection via TLC (disappearance of Boc-protected spot) .
  • Challenges :
    • Over-acidification may degrade the amine product.
    • Competing side reactions (e.g., ester hydrolysis) in polar protic solvents.
  • Optimization :
    • Use milder acids (e.g., TFA in DCM) for acid-sensitive derivatives.
    • Quench excess acid with a weak base (e.g., NaHCO3) post-deprotection .

Q. What strategies are recommended for analyzing diastereoselectivity in tert-butyl carbamate syntheses?

Methodological Answer:

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split diastereomeric proton signals.
  • X-ray Crystallography : Resolve absolute configuration of crystals for stereochemical assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-[2-(butylamino)ethyl]carbamate
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